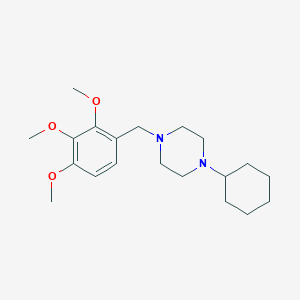
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine, also known as CF3-pyridine, is a pyridine-based compound that has gained significant attention in scientific research due to its unique properties. CF3-pyridine is a highly reactive compound that can be synthesized through various methods.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has been extensively studied for its potential applications in various scientific fields. It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science. 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has also been studied for its potential as a catalyst in organic reactions.
Mecanismo De Acción
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine is a highly reactive compound that can undergo various chemical reactions. It can act as a nucleophile or an electrophile, depending on the reaction conditions. 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has been shown to undergo reactions with various functional groups, including aldehydes, ketones, and carboxylic acids.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it can bind to certain receptors in the brain and modulate their activity. 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has also been shown to have antibacterial activity against certain strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine has several advantages for lab experiments, including its high reactivity and versatility. It can be used as a building block in the synthesis of various compounds and as a catalyst in organic reactions. However, 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine is a highly reactive compound that requires careful handling and storage. It can also be difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine. One area of research is the development of new synthetic methods for 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine and its derivatives. Another area of research is the study of 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine's potential as a catalyst in organic reactions. Additionally, further studies are needed to understand the biochemical and physiological effects of 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine and its potential as a therapeutic agent.
Métodos De Síntesis
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine can be synthesized through various methods, including the reaction of 2-chloropyridine with trifluoromethyl lithium and 2-chlorophenol with sodium hydride. Another method involves the reaction of 2-chloropyridine with trifluoromethyl iodide and 2-chlorophenol with potassium carbonate. The synthesis of 2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine is a complex process that requires careful attention to detail and a thorough understanding of chemical reactions.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-9-3-1-2-4-10(9)18-11-6-5-8(7-17-11)12(14,15)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEYZBDMMWHPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5752928.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5752943.png)


![2-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5752976.png)
![2-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5752981.png)
![N-(3-methoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5752990.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5752991.png)
![N-[2-(hydroxymethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5753000.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5753010.png)